molecular formula C15H21NOS B5086083 N-cyclohexyl-2-(phenylthio)propanamide

N-cyclohexyl-2-(phenylthio)propanamide

Cat. No. B5086083
M. Wt: 263.4 g/mol
InChI Key: XPKSWDHOJFBZPN-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(phenylthio)propanamide, also known as CPP or CPP-109, is a compound that has been extensively studied for its potential use in treating addiction. CPP is a derivative of thioctic acid and has been shown to act as a potent inhibitor of the enzyme histone deacetylase (HDAC).

Mechanism of Action

N-cyclohexyl-2-(phenylthio)propanamide acts as a potent inhibitor of HDAC, an enzyme that plays a key role in the regulation of gene expression. By inhibiting HDAC, N-cyclohexyl-2-(phenylthio)propanamide increases the acetylation of histones, which leads to changes in gene expression. Specifically, N-cyclohexyl-2-(phenylthio)propanamide has been shown to increase the expression of genes that are involved in the regulation of synaptic plasticity, which is thought to underlie the formation of addiction-related memories.
Biochemical and Physiological Effects
In addition to its effects on gene expression, N-cyclohexyl-2-(phenylthio)propanamide has been shown to have a number of biochemical and physiological effects. For example, N-cyclohexyl-2-(phenylthio)propanamide has been shown to increase the release of dopamine in the brain, which is thought to be involved in its effects on drug-seeking behavior. Additionally, N-cyclohexyl-2-(phenylthio)propanamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclohexyl-2-(phenylthio)propanamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, N-cyclohexyl-2-(phenylthio)propanamide is relatively easy to synthesize and has a high degree of purity. However, one limitation of using N-cyclohexyl-2-(phenylthio)propanamide is that it is not very selective for HDAC, meaning that it may have effects on other enzymes as well.

Future Directions

There are a number of future directions for research on N-cyclohexyl-2-(phenylthio)propanamide. One area of interest is in the development of more selective HDAC inhibitors that have fewer off-target effects. Additionally, there is interest in exploring the potential use of N-cyclohexyl-2-(phenylthio)propanamide in the treatment of other disorders, such as depression and anxiety. Finally, there is interest in exploring the potential use of N-cyclohexyl-2-(phenylthio)propanamide in combination with other drugs or behavioral therapies for the treatment of addiction.

Synthesis Methods

The synthesis of N-cyclohexyl-2-(phenylthio)propanamide involves the reaction of N-cyclohexyl-2-bromoacetamide with phenylthiourea in the presence of sodium ethoxide. This reaction yields N-cyclohexyl-2-(phenylthio)propanamide as a white solid with a yield of approximately 60%. The purity of the compound can be increased through recrystallization from ethanol.

Scientific Research Applications

N-cyclohexyl-2-(phenylthio)propanamide has been studied extensively for its potential use in treating addiction, particularly cocaine and alcohol addiction. In preclinical studies, N-cyclohexyl-2-(phenylthio)propanamide has been shown to reduce drug-seeking behavior and relapse in animal models of addiction. Additionally, N-cyclohexyl-2-(phenylthio)propanamide has been shown to enhance the extinction of drug-seeking behavior, suggesting that it may have therapeutic potential in the treatment of addiction.

properties

IUPAC Name

N-cyclohexyl-2-phenylsulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NOS/c1-12(18-14-10-6-3-7-11-14)15(17)16-13-8-4-2-5-9-13/h3,6-7,10-13H,2,4-5,8-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKSWDHOJFBZPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCCC1)SC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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